8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxabicyclo[321]octane, 6-(1-methylethenyl)- is a bicyclic organic compound that features a unique structure with an oxygen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)- can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of chiral auxiliaries or enantioselective catalysis is often employed to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KCN) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of oxygen.
11-Oxatricyclo[5.2.1.0]decane: Another bicyclic compound with an oxygen atom, but with a different ring system.
Uniqueness
8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)- is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
72987-58-7 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
6-prop-1-en-2-yl-8-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H16O/c1-7(2)9-6-8-4-3-5-10(9)11-8/h8-10H,1,3-6H2,2H3 |
InChI Key |
HSVRBYQDQWOTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2CCCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.